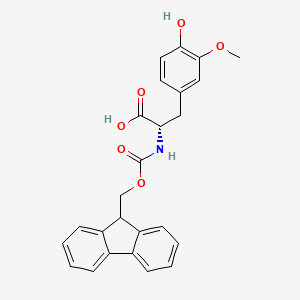

Fmoc-3-methoxy-L-tyrosine

Descripción general

Descripción

Fmoc-3-methoxy-L-tyrosine is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis to protect the amino group of amino acids during the synthesis process . The methoxy group at the 3-position of the tyrosine side chain adds unique chemical properties to the compound, making it useful in various research applications.

Mecanismo De Acción

Target of Action

Fmoc-3-methoxy-L-tyrosine is a derivative of tyrosine, an important amino acid that is phosphorylated to vary the physical properties of peptides . The primary target of this compound is the amine group of other molecules, where it acts as a protecting group .

Mode of Action

The fluorenylmethoxycarbonyl (Fmoc) group in this compound is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can also be introduced through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Pharmacokinetics

The fmoc group is rapidly removed by base, and piperidine is usually preferred for fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the action of this compound is the protection of the amine group during peptide synthesis. This allows for the successful synthesis of peptides without disturbing the acid-labile linker between the peptide and the resin .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . Therefore, the efficacy and stability of this compound can be influenced by factors such as pH, temperature, and the presence of other chemicals.

Análisis Bioquímico

Biochemical Properties

Fmoc-3-methoxy-L-tyrosine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily driven by aromatic π–π stacking and hydrogen bonding .

Cellular Effects

It is known that tyrosine, the parent compound of this compound, plays a significant role in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Metabolic Pathways

This compound is involved in the metabolic pathways of tyrosine . Tyrosine is a precursor for the formation of several important substances, including neurotransmitters and hormones .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-methoxy-L-tyrosine typically involves the protection of the amino group of 3-methoxy-L-tyrosine with the Fmoc group. This can be achieved by reacting 3-methoxy-L-tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple the Fmoc-protected amino acids to a growing peptide chain attached to a solid resin support. The use of automated systems allows for high-throughput production and minimizes human error .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-3-methoxy-L-tyrosine can undergo various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine in an organic solvent like N,N-dimethylformamide (DMF).

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under appropriate conditions.

Common Reagents and Conditions

Deprotection: 20% piperidine in DMF.

Coupling: DIC and HOBt in DMF.

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Deprotection: 3-methoxy-L-tyrosine.

Coupling: Peptides containing 3-methoxy-L-tyrosine residues.

Oxidation: 3-hydroxy-L-tyrosine.

Reduction: 3-methyl-L-tyrosine.

Aplicaciones Científicas De Investigación

Fmoc-3-methoxy-L-tyrosine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins.

Proteomics Studies: It is employed in the study of protein structure and function.

Drug Development: Researchers use the compound to develop new pharmaceuticals and study their interactions with biological targets.

Biomaterials: This compound is used in the design of novel biomaterials for tissue engineering and regenerative medicine.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-L-tyrosine: Similar to Fmoc-3-methoxy-L-tyrosine but lacks the methoxy group at the 3-position.

Fmoc-3-hydroxy-L-tyrosine: Contains a hydroxyl group at the 3-position instead of a methoxy group.

Fmoc-3-methyl-L-tyrosine: Contains a methyl group at the 3-position instead of a methoxy group.

Uniqueness

This compound is unique due to the presence of the methoxy group at the 3-position, which imparts distinct chemical properties compared to other Fmoc-protected tyrosine derivatives. This modification can influence the reactivity and stability of the compound, making it valuable for specific research applications .

Actividad Biológica

Fmoc-3-methoxy-L-tyrosine is a derivative of the amino acid tyrosine, notable for its unique methoxy substitution at the 3-position. This compound is primarily utilized in peptide synthesis and has been studied for its various biological activities, including its roles in cellular signaling, enzyme interactions, and potential therapeutic applications.

The Fmoc (fluorenylmethoxycarbonyl) group serves as a protective group during the synthesis of peptides. The synthesis of this compound typically involves the reaction of 3-methoxy-L-tyrosine with Fmoc-Cl in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane. This method allows for the selective protection of the amine group, facilitating the assembly of complex peptide structures without interference from other functional groups.

Biological Activities

This compound exhibits several biological activities attributed to its structural characteristics:

- Antioxidant Activity : Like other tyrosine derivatives, it shows potential as a radical scavenger due to the presence of phenolic structures. This property may contribute to its protective effects against oxidative stress in biological systems .

- Antibacterial Properties : Research indicates that derivatives of tyrosine, including this compound, possess antibacterial activity, making them candidates for developing new antimicrobial agents .

- Cellular Signaling : Tyrosine and its derivatives play critical roles in cell signaling pathways. This compound may influence protein interactions and cellular responses due to its ability to participate in phosphorylation processes .

- Peptide Synthesis Applications : This compound is widely used as a building block in solid-phase peptide synthesis (SPPS), allowing researchers to create peptides that can be evaluated for various biological functions .

The mechanism through which this compound exerts its effects involves several biochemical interactions:

- Enzyme Interactions : The compound can interact with various enzymes, influencing metabolic pathways and potentially modulating enzymatic activity. For example, studies have shown that modifications at the 3-position can affect the binding affinity and activity of proteins involved in cellular signaling .

- Pharmacokinetics : The Fmoc group is removed under basic conditions (commonly using piperidine), allowing for the release of active 3-methoxy-L-tyrosine during peptide synthesis. This deprotection step is crucial for activating the biological properties of the synthesized peptides.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antioxidant Studies : A study demonstrated that tyrosine derivatives exhibit significant radical scavenging activity, which was measured using various assays assessing their ability to neutralize free radicals. The results indicated that this compound could effectively reduce oxidative stress markers in vitro .

- Antimicrobial Testing : In vitro tests revealed that this compound showed promising antibacterial effects against several strains of bacteria, suggesting its potential use as an antimicrobial agent .

- Peptide Therapeutics Development : Researchers have utilized this compound in developing peptides targeting specific proteins involved in disease pathways, demonstrating its utility in drug design and development .

Comparison with Related Compounds

| Compound | Unique Feature | Biological Activity |

|---|---|---|

| Fmoc-3-hydroxy-L-tyrosine | Hydroxyl group at 3-position | Antioxidant properties |

| Fmoc-L-tyrosine | No methoxy group | General peptide synthesis |

| Fmoc-3-methyl-L-tyrosine | Methyl group at 3-position | Altered reactivity |

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO6/c1-31-23-13-15(10-11-22(23)27)12-21(24(28)29)26-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21,27H,12,14H2,1H3,(H,26,30)(H,28,29)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGOFAFWPOOZJT-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.